molecular formula C15H21N3O B11751240 [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11751240
M. Wt: 259.35 g/mol
InChI Key: VCQVPZSHINIOIP-UHFFFAOYSA-N
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Description

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a propyl-pyrazolyl group linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of [(2-hydroxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine.

    Reduction: Formation of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazolidin-5-yl)methyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-3-10-18-14(8-9-17-18)12-16-11-13-6-4-5-7-15(13)19-2/h4-9,16H,3,10-12H2,1-2H3

InChI Key

VCQVPZSHINIOIP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

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